N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide
Description
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide is a chemical compound belonging to the class of triazolopyridines. This compound features a triazolopyridine core structure, which is a fused ring system containing nitrogen atoms, and a sulfonamide group attached to a pentane chain. The presence of the methyl group at the 2-position of the triazolopyridine ring adds to its structural complexity and potential biological activity.
Properties
IUPAC Name |
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-3-4-5-8-19(17,18)15-11-6-7-12-13-10(2)14-16(12)9-11/h6-7,9,15H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCDZBCYRZHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC1=CN2C(=NC(=N2)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of appropriate precursors, such as enaminonitriles, under microwave-mediated conditions without the need for catalysts[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for reaction monitoring and control can help maintain consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(4-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)pentane-1-sulfonamide
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butane-1-sulfonamide
Uniqueness: N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide stands out due to its specific structural features, such as the position of the methyl group and the length of the alkyl chain. These structural differences can influence its biological activity and chemical reactivity compared to similar compounds.
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